molecular formula C17H18FNO2 B3978354 N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide

N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide

Cat. No.: B3978354
M. Wt: 287.33 g/mol
InChI Key: OSANTABJSUVZJH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide is a synthetic organic compound provided for research and development purposes. With the molecular formula C17H18FNO2 and a CAS Number 2915088 , this compound features a propanamide core substituted with a phenoxy group and a 2-(4-fluorophenyl)ethyl moiety. This specific structure places it within a broader class of phenylacetamide and propanamide derivatives, which are of significant interest in medicinal chemistry . Scientific literature indicates that structurally related compounds, particularly those incorporating fluorophenyl and propanamide groups, are investigated for their potential biological activities. Some analogs are explored as potential anticancer agents, with research showing cytotoxic effects against certain cancer cell lines . Other propanamide derivatives are studied for their interactions with specific biological targets, serving as valuable tools for understanding receptor function . The presence of the fluorine atom on the phenyl ring is a common modification in drug discovery, often used to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity. Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as an analytical reference standard. The mechanism of action for this specific compound is not fully characterized and is a subject for ongoing research. Handle this product with care. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13(21-16-5-3-2-4-6-16)17(20)19-12-11-14-7-9-15(18)10-8-14/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSANTABJSUVZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide typically involves the reaction of 4-fluorophenethylamine with 2-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : The target compound’s para-fluorine on the phenethyl group (vs. ortho-fluorine in ’s biphenyl derivative) may enhance metabolic stability and lipophilicity .
  • Phenoxy vs.
  • Halogen Effects : Compared to ’s 3-chlorophenethyl analog, the fluorine substituent in the target compound offers stronger electron-withdrawing effects, which could modulate receptor binding or metabolic oxidation .
  • Hybrid Pharmacophores : Unlike benzothiazole derivatives () or selenylated analogs (), the target compound lacks heterocyclic or heavy-atom motifs, suggesting distinct target selectivity .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide?

The synthesis typically involves coupling 2-phenoxypropanoic acid derivatives with 2-(4-fluorophenyl)ethylamine. Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for amide bond formation under nitrogen protection . Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to isolate the compound in 45–57% yields. Impurities such as unreacted amines or byproducts require careful monitoring via TLC and HPLC .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:

  • 1H NMR (DMSO-d6): Signals at δ 7.17–7.28 (m, aromatic H), δ 4.06 (s, CH2 from acetamide), and δ 10.04 (br s, NH) .
  • HRMS : [M-H]⁻ calculated for C17H16FNO3: 300.1045; observed: 300.1042 .
    Fluorine substitution on the phenyl ring is confirmed via 19F NMR (δ -115 to -120 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Discrepancies in bioactivity (e.g., inconsistent IC50 values in enzyme inhibition studies) may arise from assay conditions (pH, temperature) or compound stability. For example:

  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers.
  • Metabolic interference : Perform LC-MS/MS to detect metabolites in cell-based assays .
  • Batch variability : Characterize purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography .

Q. What experimental strategies are recommended for studying interactions with biological targets (e.g., enzymes or receptors)?

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kon/koff rates. For example, SPR has been applied to analogous fluorophenyl-containing inhibitors with KD values in the nM range .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., HIV protease or kinase domains) to identify critical binding motifs, such as hydrogen bonds with the fluorophenyl group .
  • Mutagenesis : Validate binding residues via alanine scanning of the target protein’s active site .

Q. How should researchers design experiments to evaluate neuroprotective or anticancer mechanisms?

  • In vitro models : Use SH-SY5Y neurons for neuroprotection assays (e.g., oxidative stress induced by H2O2) or MCF-7 cells for anticancer activity (MTT viability assays) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK or PI3K-Akt pathways) .
  • Control experiments : Include fluorophenyl-free analogs to isolate the role of the 4-fluorophenyl moiety in activity .

Q. What analytical methods are critical for detecting degradation products or impurities?

  • Stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF, identifying major products like hydrolyzed amides or oxidized phenoxy groups .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to assess photostability. Use LC-MS to detect photodegradants .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to handling this compound in international research?

The compound’s structural similarity to regulated substances (e.g., fluorinated opioids) requires compliance with the UN Single Convention on Narcotic Drugs (1961) . Researchers must verify local scheduling status and obtain DEA/FDA licenses if applicable .

Q. How can researchers mitigate risks associated with fluorine-containing byproducts?

  • Waste disposal : Fluorinated intermediates should be treated as hazardous waste. Use fluorophore-specific absorbents (e.g., CaO) during lab cleanup.
  • Environmental testing : Screen for perfluorinated alkyl substances (PFAS) using EPA Method 537.1 if industrial scale-up is planned .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide
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N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide

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